10058-F4 - 403811-55-2

10058-F4

Catalog Number: EVT-256479
CAS Number: 403811-55-2
Molecular Formula: C12H11NOS2
Molecular Weight: 249.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

10058-F4 (5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone) is a small molecule identified through high-throughput screening for its ability to disrupt the interaction between the c-Myc oncoprotein and its binding partner, Max. [] c-Myc is a transcription factor that plays a critical role in cellular processes such as growth, proliferation, and apoptosis. Its deregulation is implicated in a wide range of cancers, making it an attractive target for therapeutic development. [] 10058-F4 acts as a c-Myc inhibitor by selectively binding to the monomeric form of c-Myc, preventing its dimerization with Max and subsequently inhibiting its transcriptional activity. [] This mechanism has led to extensive research on its potential applications in various cancer models.

Future Directions
  • Improving Pharmacological Properties: 10058-F4 suffers from limitations such as rapid degradation in vivo. [] Research focusing on developing more stable and potent analogues could enhance its clinical applicability. []
  • Identifying Predictive Biomarkers: Further research is needed to identify specific biomarkers that predict sensitivity to 10058-F4, allowing for personalized treatment strategies. []
  • Elucidating detailed molecular mechanisms: More in-depth investigations into the precise molecular mechanisms underlying 10058-F4's effects on various cellular processes are crucial. [, ]
  • Expanding Clinical Applications: 10058-F4's potential extends beyond cancer. Studies exploring its role in other c-Myc-driven diseases, such as inflammation and fibrosis, are warranted. [, , ]
  • Developing combination therapies: The synergistic potential of 10058-F4 with other therapeutic agents deserves further exploration to develop more effective treatment regimens. [, ]

10074-G5

  • Compound Description: 10074-G5 is a small-molecule inhibitor of c-Myc, specifically targeting the c-Myc-Max heterodimerization. It binds to a distinct intrinsically disordered region of the monomeric c-Myc bHLHZip domain, different from the binding site of 10058-F4. [] Similar to 10058-F4, 10074-G5 inhibits dimerization with Max and displays anti-tumorigenic effects in neuroblastoma tumor models with MYCN overexpression. []

JQ1

  • Compound Description: JQ1 is a BET bromodomain inhibitor, targeting BET bromodomains on chromatin proteins like BRD4, which regulates transcription elongation. [] JQ1 indirectly inhibits c-Myc by suppressing its transcription. [, ] It exhibits anti-tumor activity in various cancer models, including multiple myeloma, and has been shown to inhibit the proliferation and survival of myeloma cell lines and primary myeloma tumors. [, , ]

#474 & #764

  • Compound Description: #474 and #764 are analogs of 10058-F4, designed to improve upon its potency as c-Myc-Max dimerization inhibitors. [] These analogs have demonstrated enhanced growth inhibition of c-Myc–expressing cells, with their efficacy generally correlating with their ability to disrupt c-Myc-Max association and DNA binding. []

10058-F4(7RH)

  • Compound Description: 10058-F4(7RH) is an analog of 10058-F4 with modifications to its chemical structure. [] Unlike 10058-F4, this analog does not bind to MYCN and does not interfere with the MYCN/MAX dimerization. []
  • Relevance: 10058-F4(7RH) is structurally related to 10058-F4, but modifications to its structure have rendered it incapable of binding to c-Myc and inhibiting its dimerization with Max. [] This highlights the importance of specific structural features in 10058-F4 for its interaction with c-Myc.

C-m/z 232

  • Compound Description: C-m/z 232 is a metabolite of 10058-F4. [] Similar to 10058-F4(7RH), this metabolite also does not disrupt the interaction between MYCN and MAX. []
  • Relevance: C-m/z 232 is a metabolite of 10058-F4, suggesting a potential degradation product of the parent compound. [] Importantly, it lacks the ability to inhibit c-Myc-Max dimerization, indicating that metabolic processes might compromise the efficacy of 10058-F4.

SMI-4a

  • Compound Description: SMI-4a is a selective small molecule inhibitor targeting Pim-1 and Pim-3 kinases. [] It effectively inhibits myeloma cell growth, including steroid-resistant myeloma cells, by inducing apoptotic cell death. [] SMI-4a reduces c-Myc protein expression levels and down-regulates the antiapoptotic Mcl-1 protein in myeloma cells. []
  • Relevance: While structurally distinct from 10058-F4, SMI-4a also affects c-Myc protein levels, suggesting a potential convergence point in their mechanisms of action, albeit through different primary targets. [] This overlap suggests potential interplay between Pim kinases and c-Myc in cancer cell survival and proliferation.
Classification

10058-F4 falls under the category of small molecule inhibitors and is classified as a c-Myc inhibitor. Its primary mechanism involves blocking the dimerization of c-Myc with Max, preventing the formation of a functional DNA-binding complex necessary for c-Myc's transcriptional activity. This makes it a potential therapeutic agent for cancers characterized by aberrant c-Myc expression .

Synthesis Analysis

The synthesis of 10058-F4 has been documented in various studies, highlighting methods that involve the construction of its thiazolidinone core. The synthesis typically includes the following steps:

  1. Formation of Thiazolidinone Ring: The initial step involves the condensation of an appropriate aldehyde with a thiazolidinone precursor under acidic conditions.
  2. Introduction of Ethylbenzylidene Group: The ethylbenzylidene moiety is introduced via a base-catalyzed reaction, where an ethylbenzaldehyde derivative reacts with the thiazolidinone intermediate.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological assays.

Technical parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity during synthesis. For example, maintaining specific pH levels can significantly affect solubility and reactivity during the synthesis process .

Molecular Structure Analysis

The molecular structure of 10058-F4 consists of a six-membered ethylbenzylidine ring fused to a five-membered thioxothiazolidinone ring. Key structural features include:

  • Molecular Formula: C12_{12}H13_{13}N2_{2}OS
  • Molecular Weight: Approximately 233.31 g/mol
  • Structural Characteristics: The compound exhibits a planar structure conducive to π-stacking interactions with target proteins, which enhances its binding affinity for c-Myc.

Nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structure and purity of 10058-F4 in various studies .

Chemical Reactions Analysis

10058-F4 participates in several chemical reactions primarily related to its interaction with biological targets:

  1. Binding Reaction: It binds specifically to monomeric c-Myc, preventing its dimerization with Max.
  2. Inhibition of Transcriptional Activity: By disrupting the Myc-Max complex, 10058-F4 inhibits downstream transcriptional activation of target genes involved in cell proliferation and survival.
  3. Cellular Responses: Treatment with 10058-F4 has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases .

Quantitative assays such as flow cytometry have been utilized to assess cell viability and apoptotic markers following treatment with 10058-F4 .

Mechanism of Action

The mechanism of action for 10058-F4 involves several key steps:

  1. Disruption of Myc-Max Dimerization: By binding to c-Myc, 10058-F4 prevents its dimerization with Max, which is essential for forming an active transcription factor complex.
  2. Inhibition of Gene Expression: This disruption leads to decreased expression of c-Myc target genes that promote cell cycle progression and survival.
  3. Induction of Apoptosis: In various cancer cell lines, treatment with 10058-F4 has resulted in increased levels of apoptotic markers such as cleaved caspase-3 and -7, indicating that it effectively induces programmed cell death .

Studies have demonstrated that 10058-F4 can also enhance the effects of other chemotherapeutic agents when used in combination therapies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 10058-F4 are critical for its application in research and potential therapeutic use:

  • Solubility: 10058-F4 exhibits solubility greater than 50 μmol/L in phosphate-buffered saline at physiological pH but shows pH-dependent solubility characteristics.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: Specific melting point data has not been extensively reported but can be determined through thermal analysis methods.

These properties influence its bioavailability and efficacy in vivo .

Applications

The primary applications of 10058-F4 are centered around cancer research and therapy:

  1. Cancer Treatment Research: As a potent inhibitor of c-Myc, it is being studied for its potential use against various cancers including pancreatic ductal adenocarcinoma, ovarian cancer, and acute leukemias.
  2. Combination Therapies: Research indicates that 10058-F4 can enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment.
  3. Mechanistic Studies: It serves as a valuable tool for elucidating the role of c-Myc in cellular processes such as proliferation, apoptosis, and metabolism.
Introduction to Myc Dysregulation in Oncogenesis

Role of c-Myc in Transcriptional Regulation and Tumorigenesis

c-Myc exerts its oncogenic effects primarily through sequence-specific DNA binding as a heterodimer with its obligate partner, MAX. This complex recognizes Enhancer Box (E-box) elements (CACGTG) within target gene promoters [3] [9]. The C-terminal basic Helix-Loop-Helix Leucine Zipper (bHLH-LZ) domain mediates both dimerization with MAX and DNA binding. The N-terminal transactivation domain (TAD) recruits a vast array of chromatin-modifying complexes (e.g., TRRAP/histone acetyltransferases like GCN5, TIP60) and transcriptional machinery (e.g., P-TEFb, BRD4) to initiate and elongate transcription [3]. This orchestration leads to the activation of thousands of genes involved in:

  • Cell Cycle Progression: Upregulation of cyclins (D1, D2, B1), CDK4, and repression of CDK inhibitors (p21, p27) [3].
  • Metabolic Reprogramming ("Warburg Effect"): Induction of glucose transporters (GLUT1), glycolytic enzymes (LDHA, HK2, enolase), and glutaminolysis genes [3] [7].
  • Ribosome Biogenesis & Protein Synthesis: Upregulation of ribosomal proteins and RNA, and factors involved in translation initiation [3].
  • Immune Evasion: Modulation of cytokine expression and antigen presentation pathways within the tumor microenvironment [2].

Beyond direct gene activation, c-Myc represses transcription, partly by interfering with Miz-1-mediated activation of genes like CDKN1A (p21) and by recruiting repressive complexes like G9a methyltransferase [3]. Critically, c-Myc overexpression alters transcriptional fidelity, enabling binding to lower-affinity E-boxes and non-canonical sites, thereby activating a broader oncogenic program not accessible at physiological levels [3]. This pervasive influence on cellular processes underpins its role as a non-oncogene addiction factor and a central driver of tumorigenesis across diverse cancer types.

Table 2: Key c-Myc Interacting Partners and Co-Regulators

Interaction Partner/ComplexDomain of InteractionFunctional Consequence
MAXbHLH-LZEssential dimerization partner for DNA binding
TRRAP/TIP60/GCN5 HAT ComplexesN-terminal TAD (MBII)Histone acetylation, chromatin opening, transcriptional activation
P-TEFb (CDK9/Cyclin T)N-terminal TADPhosphorylation of RNA Pol II CTD, pause release, transcriptional elongation
BRD4N-terminal TADRecruitment to super-enhancers, stabilization of transcriptional complexes
MIZ1HLH regionDisplacement from target promoters, transcriptional repression (e.g., p21)
G9a Methyltransferase ComplexUndefinedH3K9 methylation, transcriptional repression
PP1/PNUTS Phosphatase ComplexUndefinedDephosphorylation, modulation of chromatin binding

Rationale for Targeting c-Myc-Max Dimerization in Cancer Therapy

The essential role of the c-Myc-MAX heterodimer in mediating the oncogenic functions of c-Myc makes its disruption a strategically compelling therapeutic approach. Key structural features define this rationale:

  • Obligate Heterodimerization: c-Myc is intrinsically disordered in isolation, particularly within its bHLH-LZ domain. Its disordered-to-ordered transition occurs only upon binding MAX, forming the stable complex necessary for high-affinity E-box recognition [3] [9]. Disrupting dimerization prevents DNA binding and transcriptional activation.
  • The "Undruggability" Challenge: Directly targeting transcription factors like c-Myc has historically been difficult. The c-Myc:MAX dimerization interface is large (~3200 Ų), relatively flat, and lacks deep hydrophobic pockets typically amenable to small-molecule binding [9]. Furthermore, the intrinsic disorder of monomeric c-Myc complicates structure-based drug design.
  • Oncogene Addiction & Therapeutic Window: Preclinical models demonstrate profound oncogene addiction to MYC. Conditional MYC inactivation in transgenic mouse models leads to rapid and often sustained tumor regression across various cancer types (e.g., lymphomas, leukemias, adenocarcinomas) [2]. Importantly, this regression occurs with reversible side effects in normal proliferating tissues, suggesting a potential therapeutic window exists for targeting the MYC pathway [2] [3].
  • Downstream Consequences of Dimer Disruption: Inhibiting c-Myc-MAX complex formation doesn't merely block proliferation; it triggers multifaceted anti-tumor responses:
  • Cell Cycle Arrest: Primarily at the G0/G1 phase through downregulation of cyclins/CDKs and upregulation of CDK inhibitors p21 and p27 [7] [10].
  • Apoptosis Induction: Via the mitochondrial pathway, characterized by decreased Bcl-2, increased Bax, cytochrome c release, and caspase-3/7/9 cleavage [7] [10].
  • Differentiation: Induction of myeloid differentiation in leukemic cell lines and primary AML cells [1] [10].
  • Metabolic Reprogramming: Inhibition of glycolysis and downregulation of glycolytic genes (e.g., GLUT1, LDHA) [1] [7].
  • Chemosensitization: Enhanced sensitivity to diverse chemotherapeutics (e.g., doxorubicin, cisplatin, 5-FU, arsenic trioxide, dexamethasone) [4] [10].

10058-F4: A Pioneering c-Myc-Max Dimerization Inhibitor

Identified via high-throughput screening, 10058-F4 (5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone) is a cell-permeable small molecule (MW: 249.35 g/mol, CAS: 403811-55-2) representing one of the first well-characterized direct inhibitors of c-Myc-Max dimerization [1] [10]. Its core mechanism involves binding to the disordered bHLH-LZ domain of monomeric c-Myc, likely inducing conformational changes or sterically hindering the interaction surface required for MAX binding [7] [9] [10]. This binding prevents heterodimer formation and subsequent E-box DNA binding.

Table 3: Key Properties and In Vitro Effects of 10058-F4

Property/CategoryDetailsReference
Chemical Structure(5E)-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one [1] [7]
SolubilityDMSO: ~24.9-41 mg/mL (100-164 mM); Ethanol: ~4.99 mg/mL (20 mM); Insoluble in water [1] [4] [10]
Primary Molecular Targetc-Myc bHLH-LZ domain (prevents Myc-Max dimerization) [1] [7] [10]
Key In Vitro Anti-Cancer Mechanisms• Inhibition of Myc-Max dimerization & DNA binding • G0/G1 cell cycle arrest (↑p21, ↑p27) • Mitochondrial apoptosis (↓Bcl-2, ↑Bax, Cytochrome c release, Caspase cleavage) • Induction of myeloid differentiation (AML) • Downregulation of glycolysis genes (GLUT1, LDHA etc.) • Downregulation of hTERT [1] [4] [7]
In Vitro Efficacy (Cell Lines)Growth inhibition/Apoptosis in: HL-60, U937, NB4 (AML); Jurkat, CCRF-CEM (ALL); HepG2 (HCC); HT-29, HCT116 (CRC); 786-O, ACHN (RCC); Pancreatic, Ovarian cancer lines [4] [7] [10]
Synergistic CombinationsValproic acid, Dexamethasone, Vincristine, Arsenic trioxide, Doxorubicin, 5-FU, Cisplatin [10]

Evidence for 10058-F4 Mechanism and Efficacy:

  • Direct Binding and Dimer Disruption: Biophysical studies confirm 10058-F4 binds monomeric c-Myc. Point mutations within the c-Myc bHLH-LZ domain (e.g., Leu410, Arg414) reduce compound binding affinity and functional efficacy, pinpointing the interaction site [9] [10]. Biochemical assays (e.g., EMSA, FRET) demonstrate inhibition of c-Myc-Max heterodimer formation and E-box DNA binding [7] [9].
  • Cellular Target Engagement & Downstream Effects: Treatment of cancer cells with 10058-F4 leads to:
  • Reduced levels of c-Myc protein and mRNA in some models [1] [7].
  • Downregulation of established c-Myc target genes (e.g., hTERT, LDHA, CCND1) [4] [10].
  • Upregulation of CDK inhibitors (p21, p27) and pro-apoptotic Bax [7] [10].
  • Decreased expression of anti-apoptotic Bcl-2 and survivin [10].
  • Broad Anti-Proliferative and Pro-Apoptotic Activity: 10058-F4 exhibits cytotoxic effects across diverse hematologic (AML: HL-60, U937, NB4; ALL: Jurkat, CCRF-CEM) and solid tumor (Hepatocellular: HepG2; Colorectal: HT-29, HCT116; Renal: 786-O, ACHN; Pancreatic; Ovarian) cell lines, typically with IC₅₀ values in the 30-100 μM range [1] [4] [7]. Activity correlates with c-Myc dependence.
  • Chemosensitization: 10058-F4 significantly enhances the cytotoxic effects of numerous conventional chemotherapeutic agents in vitro. Examples include increased apoptosis with valproic acid in T-ALL, dexamethasone in ALL, vincristine in pre-B ALL, arsenic trioxide in APL, and doxorubicin/5-FU/cisplatin in hepatocellular carcinoma [10]. This synergy often involves suppression of pro-survival pathways like PI3K/NF-κB [10].

Pharmacokinetics and Limitations:

While demonstrating robust proof-of-concept in vitro, 10058-F4 faces significant pharmacokinetic challenges in vivo that limit its translational potential:

  • Rapid Metabolism and Clearance: Studies in mice show a short terminal half-life (~1 hour) and extensive metabolism, with at least eight metabolites identified [4] [10].
  • Poor Tumor Penetration: Peak tumor concentrations are significantly lower (often >10-fold) than peak plasma concentrations following intravenous administration [4] [10].
  • Limited Efficacy in Xenograft Models: Despite achieving plasma concentrations exceeding in vitro IC₅₀ values (peak ~300 µM), no significant tumor growth inhibition was observed in mouse xenograft models (e.g., DU145, PC-3 prostate cancer) at tolerated doses (20-30 mg/kg) [4] [7] [10].

These limitations highlight the compound's role primarily as a valuable research tool for validating c-Myc-Max dimerization as a target and for studying the consequences of acute c-Myc inhibition in cellular models. Its shortcomings spurred the development of next-generation inhibitors (e.g., improved analogs of 10074-G5, KJ-Pyr-9, Omomyc mini-proteins, compounds like B13 targeting DNA binding) aiming for better drug-like properties, potency, and in vivo stability [6] [9].

Properties

CAS Number

403811-55-2

Product Name

10058-F4

IUPAC Name

5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C12H11NOS2

Molecular Weight

249.4 g/mol

InChI

InChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15)

InChI Key

SVXDHPADAXBMFB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Solubility

Soluble in DMSO, not in water

Synonyms

10058-F4 compound
5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.